N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a benzimidazole core, a phenyl group substituted with iodine, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the benzimidazole derivative with a suitable thiol and acetic anhydride or acetyl chloride.
Iodination of the Phenyl Group: The final step involves the iodination of the phenyl ring, which can be achieved using iodine and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro group (if present) or the benzimidazole ring, leading to various reduced derivatives.
Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Sodium azide (NaN~3~), thiourea
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzimidazole derivatives
Substitution: Phenyl derivatives with various substituents replacing iodine
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways.
Medicine
Drug Development: The compound could be a lead compound for the development of new drugs targeting specific diseases.
Diagnostic Agents: Potential use in diagnostic imaging due to the presence of iodine.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N1-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA and disrupting replication or transcription.
Modulating Receptors: Acting as agonists or antagonists at specific receptors.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-Chlorophenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide
- N~1~-(4-Bromophenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide
- N~1~-(4-Fluorophenyl)-2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
The presence of the iodine atom in N1-(4-IODOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE may confer unique properties, such as increased molecular weight and potential for use in radiolabeling for diagnostic imaging.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3OS/c1-10-2-7-13-14(8-10)20-16(19-13)22-9-15(21)18-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMIUUZYXUIEIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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